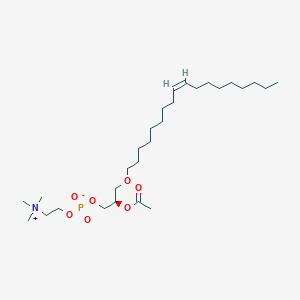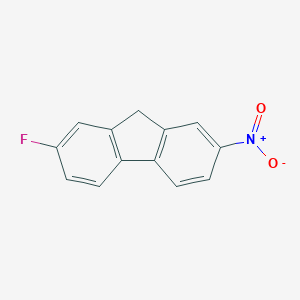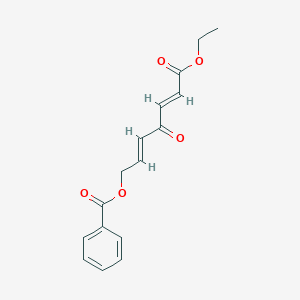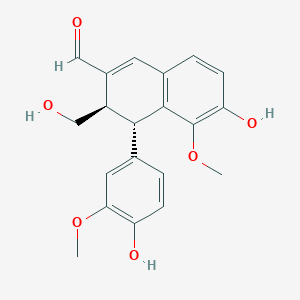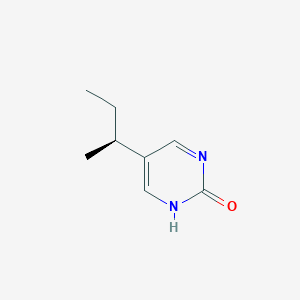
(S)-5-(sec-Butyl)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(sec-Butyl)pyrimidin-2(1H)-one is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. It is a pyrimidine derivative that has been synthesized using different methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of (S)-5-(sec-Butyl)pyrimidin-2(1H)-one is not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes and proteins, including kinases and phosphodiesterases. This inhibition can lead to changes in cellular signaling pathways, which can affect various biological processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (S)-5-(sec-Butyl)pyrimidin-2(1H)-one can have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, it has been shown to have a positive effect on insulin sensitivity and glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (S)-5-(sec-Butyl)pyrimidin-2(1H)-one in lab experiments is its high potency. It requires a small amount of the compound to achieve the desired effect, which can reduce the cost of experiments. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the use of (S)-5-(sec-Butyl)pyrimidin-2(1H)-one. One potential direction is in the development of new drugs for the treatment of cancer and other diseases. Additionally, it could be used as a tool for studying cellular signaling pathways and biological processes. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion:
In conclusion, (S)-5-(sec-Butyl)pyrimidin-2(1H)-one is a promising compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Métodos De Síntesis
There are several methods to synthesize (S)-5-(sec-Butyl)pyrimidin-2(1H)-one, but the most common one is the asymmetric synthesis method. This method involves the use of chiral catalysts to produce the desired enantiomer of the compound. The process involves the reaction of 2-aminopyrimidine with sec-butyl bromide in the presence of a chiral catalyst such as (S)-BINAP.
Aplicaciones Científicas De Investigación
(S)-5-(sec-Butyl)pyrimidin-2(1H)-one has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. It has been shown to have potential as a therapeutic agent for the treatment of different diseases, including cancer, inflammation, and neurological disorders. Additionally, it has been used in the development of new drugs and as a tool for studying biological processes.
Propiedades
Número CAS |
127473-64-7 |
|---|---|
Nombre del producto |
(S)-5-(sec-Butyl)pyrimidin-2(1H)-one |
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
5-[(2S)-butan-2-yl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-3-6(2)7-4-9-8(11)10-5-7/h4-6H,3H2,1-2H3,(H,9,10,11)/t6-/m0/s1 |
Clave InChI |
RVGMWNNRDHCHHO-LURJTMIESA-N |
SMILES isomérico |
CC[C@H](C)C1=CNC(=O)N=C1 |
SMILES |
CCC(C)C1=CNC(=O)N=C1 |
SMILES canónico |
CCC(C)C1=CNC(=O)N=C1 |
Sinónimos |
2(1H)-Pyrimidinone, 5-(1-methylpropyl)-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



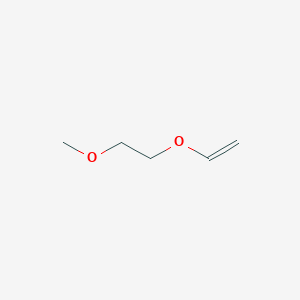
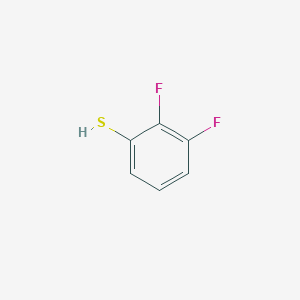
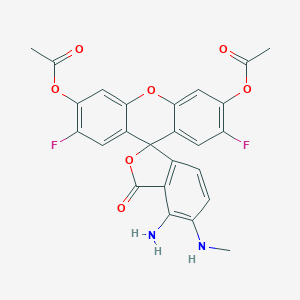
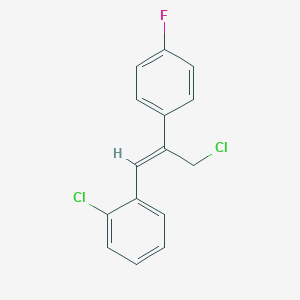
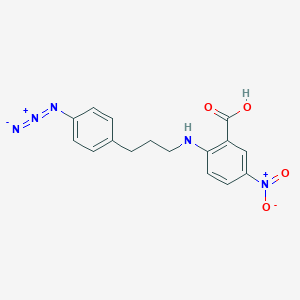

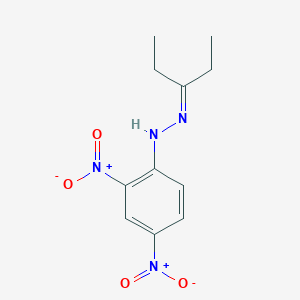
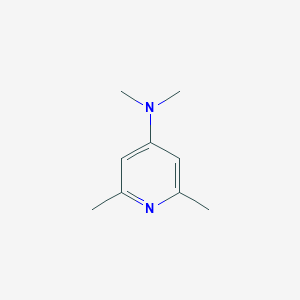
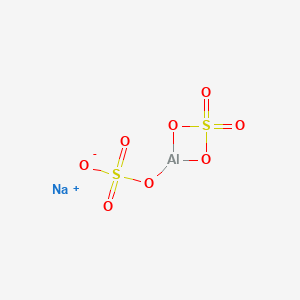
![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)
